molecular formula C14H17NO5 B459077 1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212119-77-1

1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B459077
CAS RN: 1212119-77-1
M. Wt: 279.29g/mol
InChI Key: ZIXZUJGRFYPACJ-UHFFFAOYSA-N
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Description

1-Oxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29g/mol. The purity is usually 95%.
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Scientific Research Applications

Carboxylic Acids in Peptide Studies

Carboxylic acids, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), have been crucial in the study of peptides and peptide synthesis. TOAC, a paramagnetic amino acid, has been incorporated into peptides via a peptide bond, enabling the analysis of backbone dynamics and secondary structures through various physical techniques including EPR, X-ray crystallography, and NMR. This has facilitated the investigation of peptides' interactions with membranes, proteins, and nucleic acids, highlighting the role of carboxylic acids in advancing our understanding of biological molecules and their functions (Schreier et al., 2012).

Carboxylic Acids in Antimicrobial and Antioxidant Research

Carboxylic acids derived from plants have shown significant biological activity, including antioxidant and antimicrobial effects. Structural differences among selected carboxylic acids, such as benzoic acid and cinnamic acid derivatives, influence their bioactivity. This variability underscores the importance of carboxylic acids in developing new therapeutic agents and understanding the molecular basis of their activity (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acids in Biocatalyst Inhibition

The role of carboxylic acids as inhibitors in microbial fermentation processes has been documented, with a focus on their impact on microbes used for producing biorenewable chemicals. Understanding how carboxylic acids inhibit microbial growth and metabolism provides insights into developing more robust microbial strains for industrial applications. This research highlights the dual role of carboxylic acids as both essential metabolic intermediates and potential inhibitors of bioprocesses (Jarboe et al., 2013).

Carboxylic Acids in Drug Synthesis and Bioisosteres

Levulinic acid, a biomass-derived carboxylic acid, has emerged as a key building block in drug synthesis. Its unique functional groups facilitate the creation of a variety of value-added chemicals and pharmaceuticals, highlighting the versatility and economic benefits of carboxylic acids in medicinal chemistry. Furthermore, the development of carboxylic acid bioisosteres showcases the ongoing efforts to enhance the pharmacological profiles of drug candidates, demonstrating the critical role of carboxylic acids and their derivatives in drug development and optimization (Zhang et al., 2021; Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

4-oxo-3-(oxolan-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h3-4,8-11H,1-2,5-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZUJGRFYPACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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